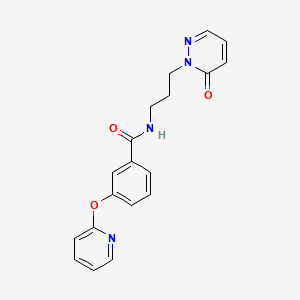![molecular formula C14H19N5O2 B2801651 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-16-2](/img/structure/B2801651.png)
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: is a versatile chemical compound with a unique structure that allows for diverse applications in various fields, including chemistry, biology, medicine, and industry. Its complex molecular framework makes it an invaluable tool in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-propylpurine with dimethylformamide (DMF) under acidic conditions. The reaction mixture is then heated to facilitate the formation of the imidazole ring. Subsequent methylation steps introduce the methyl groups at the appropriate positions on the purine ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and industrial applications.
Scientific Research Applications
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: has a wide range of applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: : It has potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
Industry: : The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit certain enzymes or signaling pathways involved in the inflammatory response.
Comparison with Similar Compounds
4,6,7,8-Tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione: is unique due to its specific structural features and functional groups. Similar compounds include:
2,4,7,8-Tetramethyl-6-pentylpurino[7,8-a]imidazole-1,3-dione
4,7,8-trimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
These compounds share the purino[7,8-a]imidazole-1,3-dione core but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
4,6,7,8-tetramethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2/c1-6-7-18-12(20)10-11(17(5)14(18)21)15-13-16(4)8(2)9(3)19(10)13/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIJVSUJXLOKGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2801568.png)
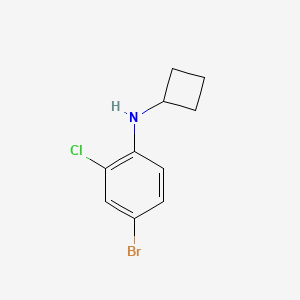
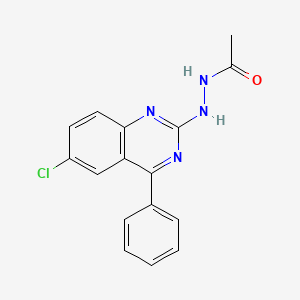
![(2E)-3-[(4-acetylphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2801577.png)
![6-(4-benzylpiperidin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2801578.png)
![5-(4-fluorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2801579.png)
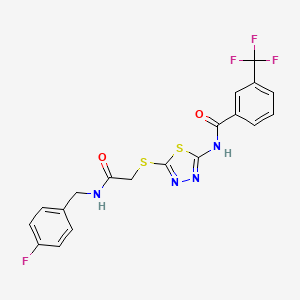
![6-(chloromethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2801582.png)
![2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B2801583.png)
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxybenzamide](/img/structure/B2801585.png)

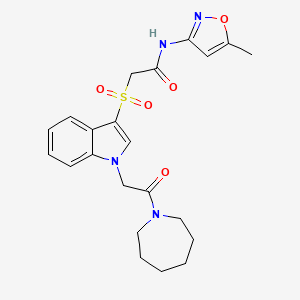
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2801589.png)
